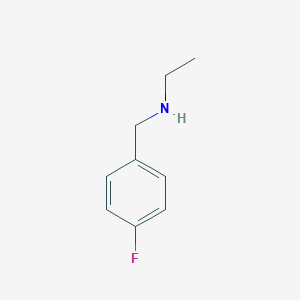

N-Ethyl-4-fluorobenzylamine

Overview

Description

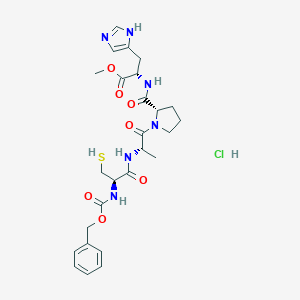

N-Ethyl-4-fluorobenzylamine (NEFBA) is an organic compound belonging to the class of amines. It is a colorless solid with a molecular weight of 169.2 g/mol. It is soluble in water and alcohols, and insoluble in ether. NEFBA is used in a variety of scientific research applications, including synthesis methods and biochemical and physiological effects.

Scientific Research Applications

Analytical Methods in Chemical Research

Analytical methods play a crucial role in determining the antioxidant activity of chemical compounds, where assays based on the transfer of a hydrogen atom or an electron are critical. Techniques like the ORAC, HORAC, TRAP, TOSC, CUPRAC, and FRAP tests assess antioxidant capacities, crucial for understanding the chemical behavior of compounds in biological systems and their potential health benefits or risks. Such methods, relying on spectrophotometry and electrochemical biosensors, offer insights into the kinetics and mechanisms of antioxidant action, applicable in food engineering, medicine, and pharmacy (Munteanu & Apetrei, 2021).

Chemical Synthesis and Environmental Applications

The synthesis of chemical compounds, including the development of environmentally friendly procedures for creating heterocycles, is fundamental for advancing pharmaceuticals, materials science, and environmental protection. For example, a practical synthesis method for 2-Fluoro-4-bromobiphenyl showcases the importance of efficient, scalable chemical synthesis processes. Such compounds have applications ranging from pharmaceutical manufacturing to materials science, highlighting the broad utility of chemical synthesis techniques in producing intermediates for various industrial and research applications (Qiu et al., 2009).

Safety and Hazards

Properties

IUPAC Name |

N-[(4-fluorophenyl)methyl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FN/c1-2-11-7-8-3-5-9(10)6-4-8/h3-6,11H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CURFQQZYGVCIGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80405877 | |

| Record name | N-(4-fluorobenzyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80405877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162401-03-8 | |

| Record name | N-(4-fluorobenzyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80405877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl[1-(thiophen-2-yl)ethyl]amine](/img/structure/B60320.png)

![N-[2-acetamido-4-(hydrazinecarbonyl)phenyl]acetamide](/img/structure/B60324.png)

![3,3-Dichloro-1-oxaspiro[3.4]octan-2-one](/img/structure/B60326.png)

![7-Bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione](/img/structure/B60328.png)

![7H-Isoxazolo[5,4-b]azepin-7-one,4,5,6,8-tetrahydro-3-methyl-(9CI)](/img/structure/B60331.png)

![Benzothiazole, 2-[(1-methylethoxy)methyl]-](/img/structure/B60337.png)